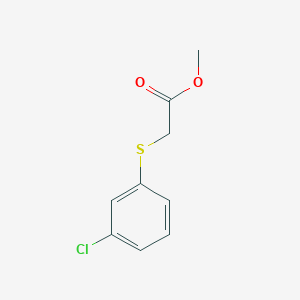
Methyl 2-(3-chlorophenyl)sulfanylacetate
Descripción general
Descripción
Methyl 2-(3-chlorophenyl)sulfanylacetate, also known as Methyl 3-chlorothiophene-2-acetate, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thioesters and has a molecular weight of 248.73 g/mol.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate is not fully understood. However, it has been suggested that it may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
This compound 2-(3-chlorophenyl)sulfanylacetate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In addition, it has been reported to exhibit anti-microbial activity against various strains of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate has several advantages for lab experiments. It is a relatively stable compound, which makes it easy to handle and store. It is also readily available and can be synthesized using a simple synthetic route. However, it has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease. It has been reported to exhibit neuroprotective effects and may be useful in preventing or slowing the progression of this disease. Another potential direction is to investigate its potential use in the treatment of diabetes. It has been reported to exhibit anti-diabetic effects and may be useful in regulating blood glucose levels. Finally, further research is needed to fully understand the mechanism of action of this compound 2-(3-chlorophenyl)sulfanylacetate and to identify additional therapeutic applications.
Conclusion
In conclusion, this compound 2-(3-chlorophenyl)sulfanylacetate is a promising compound with potential therapeutic applications. Its synthesis method is relatively simple and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. Its mechanism of action is not fully understood, but it may exert its effects by modulating various signaling pathways and inhibiting the activity of various enzymes. Despite some limitations, this compound 2-(3-chlorophenyl)sulfanylacetate has several advantages for lab experiments and there are several future directions for research on this compound.
Aplicaciones Científicas De Investigación
Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
methyl 2-(3-chlorophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBPCINHJIFNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide](/img/structure/B2758957.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2758962.png)
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2758964.png)

![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2758966.png)
![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2758967.png)

![6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide](/img/structure/B2758970.png)
![N-[(4-fluorophenyl)methyl]-2-(1-propylindol-3-yl)sulfanylacetamide](/img/structure/B2758971.png)
![1-(2,5-dimethoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2758972.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2758976.png)
![N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide](/img/structure/B2758978.png)
